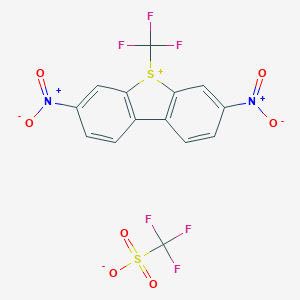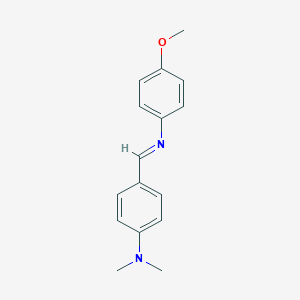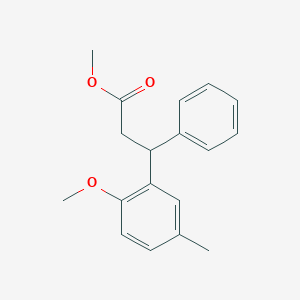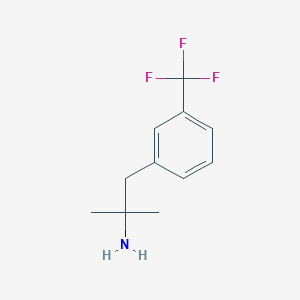
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
Trifluoromethanesulfonic acid and its derivatives are known to be involved in various chemical reactions. For instance, trifluoromethanesulfonic acid acts as a catalyst for esterification reactions . Trifluoromethyl phenyl sulfone, a related compound, has been used as a trifluoromethyl radical precursor in reactions involving arylthiolate anions .Future Directions
The development of new synthetic methodologies for fluorinated compounds, including those containing the trifluoromethoxy group, is a rapidly advancing area of research . This is due to the unique properties of fluorinated compounds, which make them valuable in the development of advanced materials, agrochemicals, and pharmaceuticals .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate involves the reaction of 3,7-dinitrodibenzothiophene with trifluoromethylsulfonyl chloride followed by reaction with sodium trifluoromethanesulfonate.", "Starting Materials": [ "3,7-dinitrodibenzothiophene", "trifluoromethylsulfonyl chloride", "sodium trifluoromethanesulfonate", "dimethylformamide", "chloroform", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,7-dinitrodibenzothiophene (1.5 g) in dimethylformamide (20 mL) and add trifluoromethylsulfonyl chloride (1.5 mL). Stir the mixture at room temperature for 12 hours.", "Step 2: Add chloroform (50 mL) to the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water (50 mL) and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in chloroform (20 mL). Add sodium trifluoromethanesulfonate (2.0 g) to the solution and stir at room temperature for 12 hours.", "Step 4: Wash the resulting precipitate with chloroform (2 x 20 mL) and dry under vacuum to obtain the desired product (1.6 g).", "Step 5: To obtain the trifluoromethanesulfonate salt, dissolve the product in water (20 mL) and add hydrochloric acid (2 mL) followed by sodium hydroxide (2 mL). Filter the resulting precipitate and wash with water (10 mL) to obtain the salt form of the product (1.2 g)." ] } | |
CAS RN |
129922-37-8 |
Product Name |
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate |
Molecular Formula |
C14H6F6N2O7S2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
3,7-dinitro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3N2O4S.CHF3O3S/c14-13(15,16)23-11-5-7(17(19)20)1-3-9(11)10-4-2-8(18(21)22)6-12(10)23;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
RNOLRSQVOBCKGG-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)